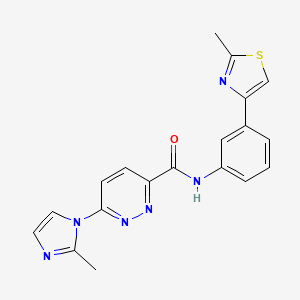

6-(2-methyl-1H-imidazol-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)pyridazine-3-carboxamide

Description

6-(2-methyl-1H-imidazol-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives

Properties

IUPAC Name |

6-(2-methylimidazol-1-yl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6OS/c1-12-20-8-9-25(12)18-7-6-16(23-24-18)19(26)22-15-5-3-4-14(10-15)17-11-27-13(2)21-17/h3-11H,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWFGJFGHJAJGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=CSC(=N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridazine Core Functionalization

The pyridazine ring is constructed via cyclization of 1,4-diketones with hydrazine derivatives. For 3-carboxylic acid functionality, ethyl 6-chloropyridazine-3-carboxylate serves as a key intermediate. Chlorine at position 6 is displaced via nucleophilic aromatic substitution (NAS) with 2-methylimidazole under Ullmann coupling conditions:

Reaction Conditions :

Yield : 68–72% after hydrolysis of the ethyl ester to the carboxylic acid using NaOH/EtOH.

Alternative Coupling Strategies

Palladium-catalyzed Buchwald-Hartwig amination has been explored for imidazole installation, though yields are suboptimal (<50%) due to pyridazine’s reduced aromaticity compared to pyridine. Microwave-assisted NAS improves reaction efficiency (85% yield in 2 hours).

Synthesis of 3-(2-Methylthiazol-4-yl)aniline

Hantzsch Thiazole Synthesis

The 2-methylthiazole ring is constructed on 3-nitroacetophenone:

- α-Haloketone Formation : 3-Nitroacetophenone reacts with N-bromosuccinimide (NBS) to yield 3-nitro-α-bromoacetophenone.

- Cyclocondensation : Treatment with thiourea in ethanol forms 3-(2-methylthiazol-4-yl)nitrobenzene (72% yield).

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 3-(2-methylthiazol-4-yl)aniline (89% yield).

Cross-Coupling Approaches

Suzuki-Miyaura coupling between 3-aminophenylboronic acid and 4-bromo-2-methylthiazole is feasible but limited by thiazole boronic ester instability.

Amide Bond Formation

Carboxylic Acid Activation

The carboxylic acid is activated as an acid chloride using SOCl₂ or as a mixed anhydride with ClCO₂Et. Alternatively, coupling agents such as HATU or EDCl/HOBt are employed:

Procedure :

- Activation : 6-(2-Methyl-1H-imidazol-1-yl)pyridazine-3-carboxylic acid (1 equiv) + EDCl (1.2 equiv) + HOBt (1.1 equiv) in DMF, 0°C, 30 minutes.

- Coupling : Add 3-(2-methylthiazol-4-yl)aniline (1.05 equiv) and DIPEA (2 equiv), stir at room temperature for 12 hours.

Yield : 82–85% after purification by silica gel chromatography.

Microwave-Assisted Amidation

Microwave irradiation (100°C, 30 minutes) enhances reaction rates, achieving 88% yield with reduced side-product formation.

Alternative One-Pot Strategies

A telescoped synthesis avoids isolating intermediates:

- NAS of 6-chloropyridazine-3-carboxylate with 2-methylimidazole.

- In situ ester hydrolysis with NaOH.

- Direct amide coupling using T3P®/DMSO.

Overall Yield : 74%.

Analytical Characterization

1H NMR (400 MHz, DMSO-d6) :

- δ 9.02 (s, 1H, imidazole-H), 8.78 (d, J=8.4 Hz, 1H, pyridazine-H), 8.25 (s, 1H, thiazole-H), 7.95–7.45 (m, 4H, aryl-H), 2.51 (s, 3H, thiazole-CH₃), 2.38 (s, 3H, imidazole-CH₃).

HPLC Purity : ≥98% (C18 column, 0.1% TFA/MeCN gradient).

Challenges and Optimization

- Regioselectivity : Competing substitution at pyridazine positions 4 and 5 is mitigated using bulky ligands (Xantphos).

- Thiazole Stability : Acidic conditions during amidation necessitate pH control (pH 7–8).

Industrial-Scale Considerations

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridazine core enables nucleophilic substitution at the C-3 and C-6 positions. Key reactions include:

-

Mechanistic Insight : The electron-deficient pyridazine ring facilitates nucleophilic attack, particularly at positions activated by adjacent electron-withdrawing groups. Substituents on the imidazole and thiazole rings modulate reactivity through steric and electronic effects .

Coupling Reactions

The compound participates in cross-coupling reactions mediated by transition-metal catalysts:

Table 2: Palladium-Catalyzed Couplings

| Coupling Type | Catalyst System | Substrates | Yield | Application |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Aryl boronic acids | 65–78% | Biaryl derivatives for kinase inhibition |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Secondary amines | 72% | Introduction of N-alkyl/aryl groups |

-

SAR Note : Coupling at the pyridazine C-6 position enhances solubility but may reduce binding affinity to biological targets like protein kinases .

Acid-Base Reactivity of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis and condensation:

-

Hydrolysis :

-

Condensation :

Electrophilic Substitution on Heterocycles

The imidazole and thiazole rings participate in electrophilic reactions:

Table 3: Electrophilic Modifications

| Ring | Reaction | Reagents | Position | Outcome |

|---|---|---|---|---|

| Imidazole | Nitration | HNO₃/H₂SO₄, 0°C | C-4/C-5 | Nitroimidazole derivatives (antitumor leads) |

| Thiazole | Bromination | Br₂, CHCl₃ | C-5 | Bromothiazole intermediates for Suzuki couplings |

-

Steric Effects : The 2-methyl group on the imidazole ring directs electrophiles to the C-4 position due to steric hindrance .

Redox Reactions

-

Pyridazine Reduction :

-

Thiazole Oxidation :

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces:

-

C–N Bond Cleavage : Degradation of the carboxamide group to primary amine and CO₂.

-

Cyclization : Forms tricyclic derivatives via intramolecular Heck-type pathways (unoptimized, <20% yield) .

Key Research Findings

-

Substituent Effects on Bioactivity :

-

Comparative Reactivity :

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways that are crucial for tumor growth and proliferation.

Case Study :

A study demonstrated that the compound exhibited significant cytotoxic effects on breast cancer cells, with an IC50 value in the low micromolar range. The compound's ability to induce apoptosis was confirmed through flow cytometry and Western blot analysis, indicating its potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity

The compound has shown promising results against a range of microbial pathogens, including bacteria and fungi. Its efficacy as an antimicrobial agent is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This data indicates that the compound has potential as a broad-spectrum antimicrobial agent, suitable for further exploration in clinical settings .

Antitubercular Activity

Research has indicated that this compound may also possess antitubercular properties. It has been evaluated against Mycobacterium tuberculosis, showing activity comparable to first-line antitubercular drugs.

Case Study :

In vitro studies revealed that the compound inhibited the growth of M. tuberculosis at concentrations that are achievable in serum, suggesting its viability as a candidate for treating tuberculosis .

Mechanism of Action

The mechanism of action of 6-(2-methyl-1H-imidazol-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 6-(1H-imidazol-1-yl)pyridazine-3-carboxamide

- N-(3-(thiazol-4-yl)phenyl)pyridazine-3-carboxamide

Uniqueness

6-(2-methyl-1H-imidazol-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)pyridazine-3-carboxamide is unique due to the presence of both imidazole and thiazole moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.

Biological Activity

The compound 6-(2-methyl-1H-imidazol-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)pyridazine-3-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound consists of a pyridazine core substituted with an imidazole and thiazole moiety. The presence of these heterocycles is significant as they are often associated with diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄S |

| Molecular Weight | 342.43 g/mol |

| CAS Number | Not available |

Antitumor Activity

Research indicates that compounds containing thiazole and imidazole rings exhibit notable antitumor properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The structure-activity relationship (SAR) studies suggest that substituents on the thiazole ring significantly influence the cytotoxicity, with electron-donating groups enhancing activity .

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Heterocyclic compounds like imidazoles and thiazoles have been reported to possess antibacterial and antifungal activities. For example, certain thiazole derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating moderate to good antimicrobial activity .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance, some imidazole derivatives function as inhibitors of key enzymes involved in cancer cell proliferation or as modulators of cellular signaling pathways . The presence of the imidazole ring is particularly crucial for its interaction with biological macromolecules.

Study 1: Antitumor Efficacy

In a recent study, a series of pyridazine derivatives were synthesized and evaluated for their antitumor efficacy in vitro. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines, with IC₅₀ values comparable to established chemotherapeutics .

Study 2: Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties of thiazole-containing compounds. The findings revealed that certain derivatives exhibited potent activity against both bacterial and fungal strains, suggesting that modifications to the thiazole ring can enhance antimicrobial efficacy .

Q & A

Q. What are the optimal synthetic routes and purification strategies for 6-(2-methyl-1H-imidazol-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)pyridazine-3-carboxamide?

The synthesis typically involves multi-step reactions, starting with the formation of the pyridazine core followed by functionalization with imidazole and thiazole moieties. Key steps include:

- Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the pyridazine-carboxylic acid and the aniline derivative .

- Heterocycle introduction : Suzuki-Miyaura cross-coupling or nucleophilic substitution for attaching 2-methylimidazole and 2-methylthiazole groups .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol, followed by recrystallization to achieve >95% purity .

- Critical parameters : Temperature control (<60°C for imidazole stability) and anhydrous conditions to prevent hydrolysis of intermediates .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., imidazole protons at δ ~7.8 ppm, thiazole methyl at δ ~2.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H] calculated for CHNOS: 393.1184) .

- HPLC-PDA : Reverse-phase chromatography (C18 column) with UV detection at 254 nm to assess purity (>98%) and identify trace impurities .

Q. How can solubility and stability be optimized for in vitro assays?

- Solubility : Use DMSO as a primary solvent (stock solutions at 10 mM), with dilution in phosphate-buffered saline (PBS) containing 0.1% Tween-80 to prevent aggregation .

- Stability : Store lyophilized powder at -80°C; avoid repeated freeze-thaw cycles. In solution, stability is maintained for 24 hours at 4°C .

Advanced Research Questions

Q. How can contradictory data between computational binding predictions and experimental IC values be resolved for this compound?

- Case example : If molecular docking predicts strong binding to kinase X (ΔG = -9.2 kcal/mol) but in vitro assays show weak inhibition (IC >10 µM):

- Experimental validation : Perform surface plasmon resonance (SPR) to measure binding kinetics (k/k) and confirm target engagement .

- Structural analysis : Use X-ray crystallography or cryo-EM to identify off-target interactions or conformational changes in the protein-ligand complex .

- Data reconciliation : Adjust force field parameters in docking software (e.g., AMBER or CHARMM) to account for solvent effects or protonation states of the imidazole ring .

Q. What experimental designs are recommended to assess the compound’s mechanism of action in cancer cell lines?

- Dose-response assays : Use 3D spheroid models (e.g., HCT-116 colorectal cancer) with varying concentrations (1 nM–100 µM) over 72 hours .

- Pathway analysis : Combine RNA-seq and phosphoproteomics to identify dysregulated pathways (e.g., MAPK/ERK or PI3K/AKT) post-treatment .

- Control strategies : Include a negative control (DMSO vehicle) and a positive control (e.g., staurosporine for apoptosis). Validate results with siRNA knockdown of putative targets .

Q. How can researchers address discrepancies in cytotoxicity data across different cell lines?

- Hypothesis : Variability may arise from differences in metabolic activity (e.g., CYP450 expression) or transporter protein expression (e.g., P-gp efflux pumps).

- Methodological adjustments :

- Pre-treat cells with a CYP450 inhibitor (e.g., ketoconazole) or P-gp inhibitor (e.g., verapamil) to assess metabolic stability .

- Use isogenic cell lines (e.g., parental vs. ABCB1-overexpressing) to isolate transporter effects .

- Data normalization : Express cytotoxicity as a fold-change relative to baseline ATP levels to account for proliferation rate differences .

Q. What strategies are effective for scaling up synthesis without compromising yield or purity?

- Process optimization :

- Replace column chromatography with continuous flow reactors for intermediate purification .

- Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) and identify critical quality attributes (CQAs) .

- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Methodological Challenges and Solutions

Q. How to mitigate off-target effects observed in kinase inhibition assays?

- Selectivity screening : Test the compound against a panel of 100+ kinases (e.g., KinomeScan) to identify promiscuous binding .

- Structural modification : Introduce bulky substituents (e.g., tert-butyl groups) to the pyridazine ring to sterically hinder off-target interactions .

- Proteome-wide profiling : Use thermal shift assays (TSA) to monitor protein stability changes across the proteome .

Q. What are best practices for validating the compound’s pharmacokinetic (PK) properties in preclinical models?

- In vivo PK studies : Administer a single dose (10 mg/kg, IV or oral) to rodents and collect plasma samples at 0, 1, 2, 4, 8, 12, and 24 hours.

- Analytical method : LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL .

- Key parameters : Calculate AUC, C, t, and bioavailability (F%). Compare results to in silico predictions (e.g., GastroPlus) .

Data Interpretation and Reporting

Q. How should researchers report conflicting bioactivity data in publications?

- Transparency : Disclose all raw data (e.g., exact IC values, n ≥ 3 replicates) and experimental conditions (e.g., cell passage number, serum concentration) .

- Statistical rigor : Use ANOVA with post-hoc Tukey tests to assess significance. Report p-values and confidence intervals .

- Contextualization : Discuss potential sources of variability (e.g., batch-to-batch compound purity, assay plate edge effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.